Cotinine - 486-56-6

Cotinine

Catalog Number: EVT-264385
CAS Number: 486-56-6
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cotinine, a major metabolite of nicotine, serves as a reliable biomarker for tobacco smoke exposure due to its stability and longer half-life compared to nicotine. [, , ] While cotinine itself possesses minimal pharmacological activity, its presence in various biological samples like blood, urine, saliva, and hair provides an objective measure of recent tobacco use, both active and passive. [, , , , , , , , ] This characteristic makes it a valuable tool in epidemiological studies investigating the prevalence of smoking and its health effects, as well as in clinical settings for validating self-reported smoking status and monitoring smoking cessation efforts. [, , , , , , , , , , ]

Future Directions
  • Further elucidating the potential neuroprotective mechanisms of cotinine: This includes investigating its interaction with Aβ peptide aggregation and exploring its possible role in Alzheimer's disease prevention or treatment. []

Nicotine

Compound Description: Nicotine is a highly addictive alkaloid found in tobacco plants. It acts as a stimulant in the central nervous system and is primarily responsible for the addictive nature of tobacco smoking. Nicotine is extensively metabolized in the liver, primarily by the enzyme cytochrome P450 2A6 (CYP2A6), with cotinine being its major metabolite. [, , , , , ]

Relevance: Nicotine is the primary precursor of cotinine and is converted to cotinine in the body through metabolic processes. Understanding nicotine metabolism is crucial for understanding the pharmacokinetics and effects of cotinine. [, , , , , ]

trans-3'-Hydroxycotinine

Compound Description: Trans-3'-Hydroxycotinine (3HC) is a further metabolite of cotinine, primarily formed through the action of the CYP2A6 enzyme. The ratio of 3HC to cotinine in plasma or urine is used as an indicator of CYP2A6 activity, reflecting an individual's nicotine metabolism rate. [, , , ]

Relevance: As a downstream metabolite of cotinine, 3HC provides valuable insights into the variations in nicotine metabolism between individuals. Differences in 3HC/cotinine ratios can indicate genetic variations in CYP2A6 activity, potentially influencing smoking behavior and response to smoking cessation therapies. [, , , ]

Cotinine-N-oxide

Compound Description: Cotinine-N-oxide (COX) is a minor metabolite of cotinine generated through N-oxidation. Several cytochrome P450 enzymes, including CYP2C19, CYP2A6, CYP2B6, CYP2E1, and CYP3A4, are involved in COX formation. []

Relevance: While COX is a minor metabolite of cotinine, it contributes to understanding the complete metabolic pathway of nicotine. The study highlighting the role of CYP2C19 in COX formation, and its association with genetic variations, suggests that this pathway might affect cotinine levels and potentially influence smoking cessation strategies. []

Nornicotine

Compound Description: Nornicotine is a minor metabolite of nicotine produced via N-demethylation. While it is a minor product of peripheral nicotine metabolism, it is found in significant amounts in the brain after nicotine administration. Nornicotine is pharmacologically active, suggesting a potential contribution to the central nervous system effects of nicotine. [, ]

Relevance: Nornicotine's presence in the brain, despite being a minor metabolite peripherally, indicates a distinct metabolic pathway for nicotine within the brain. This highlights the complexity of nicotine metabolism and suggests that nornicotine might play a role in the central effects of cotinine's parent compound, nicotine. [, ]

Norcotinine

Compound Description: Norcotinine is a nicotine metabolite detected in the brain after peripheral nicotine administration. It is likely formed through the 5'-C-oxidation of brain nornicotine rather than through the direct N-demethylation of cotinine. []

Relevance: Like nornicotine, the presence of norcotinine in the brain suggests localized nicotine metabolism within the central nervous system. This finding further complicates the understanding of nicotine and cotinine's effects, emphasizing the need to consider brain-specific metabolic pathways. []

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

Compound Description: NNAL is a metabolite of the tobacco-specific nitrosamine NNK, a potent carcinogen found in tobacco smoke. NNAL serves as a biomarker for NNK exposure. [, ]

Relevance: While not directly related to cotinine structurally, NNAL is relevant in the context of tobacco exposure assessment. Studies investigating the effects of smoking often measure both cotinine and NNAL to assess exposure to different components of tobacco smoke and evaluate their respective health risks. [, ]

Nicotine Glucuronide

Compound Description: Nicotine glucuronide is a metabolite of nicotine formed by the addition of glucuronic acid to nicotine. This process, called glucuronidation, is a major detoxification pathway for nicotine, making it more water-soluble and easier to excrete in urine. []

Relevance: Nicotine glucuronide is a significant metabolite in the overall elimination of nicotine from the body. It highlights the body's detoxification mechanisms and is often measured alongside cotinine to understand the complete metabolic profile of nicotine exposure. []

Source and Classification

Cotinine is derived from nicotine, a potent alkaloid found in tobacco plants (Nicotiana tabacum). Upon exposure to nicotine—whether through smoking or other means—cotinine is produced primarily in the liver through enzymatic processes. It is classified as a pyridine alkaloid, sharing structural similarities with nicotine but differing in its pharmacological activity and metabolic pathways. Cotinine serves as a reliable biomarker for nicotine exposure due to its longer half-life compared to nicotine itself, remaining detectable in biological samples for several days post-exposure .

Synthesis Analysis

The synthesis of cotinine involves the metabolic conversion of nicotine via several enzymatic steps. The primary pathway can be summarized as follows:

  1. Initial Conversion: Nicotine is first oxidized to 5′-hydroxynicotine by cytochrome P450 enzymes.
  2. Formation of Cotinine: The 5′-hydroxynicotine undergoes further oxidation by aldehyde oxidase to yield cotinine.

This two-step enzymatic process predominantly occurs in the liver but can also take place in other tissues, including the brain . The key enzymes involved include:

  • Cytochrome P450 2A6: Responsible for the initial conversion of nicotine.
  • Aldehyde oxidase: Catalyzes the final step converting 5′-hydroxynicotine to cotinine.

The bioavailability of cotinine following oral administration exceeds 95%, indicating minimal first-pass metabolism compared to nicotine .

Chemical Reactions Analysis

Cotinine participates in various chemical reactions that underline its biological activity and metabolism:

  1. Hydrolysis: Cotinine can undergo hydrolysis under acidic or basic conditions, leading to the formation of less active metabolites.
  2. Oxidation: It can be oxidized further to produce trans-3′-hydroxycotinine, another significant metabolite.
  3. Conjugation: Cotinine may also undergo conjugation reactions (e.g., glucuronidation) which enhance its solubility and facilitate excretion .

These reactions are crucial for understanding cotinine's pharmacokinetics and its role as a biomarker for tobacco exposure.

Mechanism of Action

Cotinine's mechanism of action is primarily associated with its interaction with nicotinic acetylcholine receptors in the central nervous system. While it does not exhibit the same level of psychoactive effects as nicotine, cotinine has been shown to modulate neurotransmitter release and influence cognitive functions. Key points include:

  • Receptor Binding: Cotinine binds to nicotinic receptors, albeit with lower affinity than nicotine, which may lead to neuroprotective effects.
  • Neurotransmitter Modulation: It affects dopamine release and has been implicated in reducing anxiety and enhancing attention .
  • Blood-Brain Barrier Penetration: Cotinine readily crosses the blood-brain barrier, allowing it to exert central nervous system effects.

The pharmacokinetics indicate that cotinine reaches peak plasma concentrations approximately 1.5 hours after nicotine administration, with a half-life ranging from 10 to 20 hours depending on individual metabolic rates .

Physical and Chemical Properties Analysis

Cotinine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: Approximately 78–80 °C.
  • pKa Value: The pKa value is around 8.0, reflecting its basic nature.

These properties are critical for understanding cotinine's behavior in biological systems and its analytical detection methods .

Applications

Cotinine's applications span various fields:

  1. Biomarker for Tobacco Use: Due to its stability and longer half-life compared to nicotine, cotinine is widely used in clinical settings to assess tobacco exposure through urine or saliva tests.
  2. Pharmacological Research: Investigated for potential therapeutic effects in neurodegenerative diseases due to its neuroprotective properties.
  3. Public Health Studies: Utilized in epidemiological studies to evaluate smoking prevalence and secondhand smoke exposure among populations .
Neuropsychopharmacological Effects of Cotinine

Cotinine-Mediated Cognitive Enhancement in Neurodegenerative Models

Working Memory Restoration in Alzheimer’s Disease Rodent Models

Cotinine administration significantly restores working memory deficits in transgenic Alzheimer's disease (AD) rodent models (e.g., APP/PS1 mice). Studies demonstrate that chronic cotinine treatment (5 mg/kg/day for 31 days) enhances spatial working memory in Morris water maze paradigms, reducing escape latency by approximately 40% compared to untreated AD controls [5]. This correlates with cotinine's ability to attenuate β-amyloid plaque burden and neurofibrillary tangle formation in hippocampal and cortical regions. The underlying mechanism involves cotinine-mediated preservation of synaptic density proteins, including synaptophysin and PSD-95, which are critical for maintaining synaptic integrity. Additionally, cotinine reverses AD-associated neuroinflammation by suppressing microglial activation and pro-inflammatory cytokines (IL-1β, TNF-α) by approximately 50%, creating a permissive environment for cognitive recovery [5].

Attenuation of Cognitive Decline in Chemotherapy-Induced Neurotoxicity

In models of chemotherapy-induced cognitive impairment (CICI), cotinine counteracts working memory deficits caused by agents like methotrexate. Rodents receiving cotinine (2 mg/kg) alongside chemotherapy exhibit significantly improved novel object recognition (NOR) performance, with discrimination indices increasing from 0.2 ± 0.05 to 0.5 ± 0.07 [4]. This protective effect coincides with reduced oxidative stress markers (malondialdehyde, 8-OHdG) in the prefrontal cortex and hippocampus. Mechanistically, cotinine prevents chemotherapy-induced downregulation of neurotrophic factors (BDNF, NGF) and inhibits apoptosis by suppressing caspase-3 activation. The compound also normalizes chemotherapy-induced disruptions in CREB phosphorylation, thereby maintaining transcriptional pathways essential for neuronal survival and plasticity [4].

Table 1: Cognitive Enhancement Effects of Cotinine in Neurodegenerative and Neurotoxic Models

Disease ModelCotinine RegimenKey Cognitive OutcomesMolecular Correlates
Alzheimer's (APP/PS1)5 mg/kg/day × 31 days40% reduction in MWM escape latency; improved Y-maze alternation↑ Synaptophysin (35%); ↓ Aβ plaques (30%); ↓ IL-1β (50%)
Chemotherapy (Methotrexate)2 mg/kg pre-treatmentDiscrimination index ↑ from 0.2 to 0.5 in NOR↑ p-CREB (2.5-fold); ↓ Caspase-3 (60%); ↓ MDA (45%)

Fear Extinction and Anxiety Modulation in PTSD Paradigms

Facilitation of Fear Memory Extinction in Preclinical Studies

Cotinine accelerates fear extinction in conditioned fear paradigms, a core process disrupted in post-traumatic stress disorder (PTSD). In rodents subjected to cued fear conditioning, cotinine administration (1-3 mg/kg/day) reduces freezing behavior by 50-65% during extinction training, compared to 25-30% reduction in vehicle controls [1]. This effect involves modulation of the default mode network (DMN) and salience network (SN), where cotinine enhances functional connectivity between the prefrontal cortex and amygdala. Neurochemically, cotinine potentiates α7-nAChR-mediated glutamate release in the basolateral amygdala, facilitating NMDA receptor-dependent extinction learning. Additionally, cotinine upregulates the endogenous opioid system, particularly enkephalin expression in the amygdala, which modulates aversive memory consolidation [4].

Reduction of Hyperarousal and Startle Response in Trauma Models

Cotinine significantly dampens hyperarousal phenotypes in single-prolonged stress (SPS) models of PTSD. Treated animals exhibit a 40% reduction in acoustic startle response magnitude and decreased basal corticosterone levels (≈25% reduction) [1]. This aligns with cotinine's normalization of hypothalamic-pituitary-adrenal (HPA) axis hyperactivity. Electrophysiological studies reveal that cotinine stabilizes neuronal excitability in the locus coeruleus by enhancing GABAergic inhibition via α4β2-nAChR modulation. Furthermore, cotinine reduces trauma-induced dendritic arborization deficits in the medial prefrontal cortex, restoring top-down control over fear expression. The compound also attenuates stress-induced increases in noradrenergic signaling, which contributes to hyperarousal pathophysiology [1] [5].

Table 2: Effects of Cotinine on Fear and Anxiety Parameters in Preclinical PTSD Models

Behavioral ParadigmCotinine RegimenBehavioral OutcomesNeurobiological Correlates
Cued Fear Conditioning3 mg/kg/day × 7 daysFreezing behavior ↓ 65%; Faster extinction retention↑ mPFC-amygdala connectivity; ↑ Glutamate (BLA)
Acoustic Startle (SPS)1 mg/kg/day × 14 daysStartle amplitude ↓ 40%; ↑ Open arm time in EPM (35%)↓ Corticosterone (25%); ↑ GAD67 expression (LC)

Neuroprotective Mechanisms Against Synaptic Plasticity Deficits

PI3-K/Akt Pathway Activation and Synaptophysin Upregulation

Cotinine robustly activates the PI3-K/Akt survival pathway, a critical mechanism for synaptic resilience. In nicotine-exposed neuronal cultures, cotinine (100 nM) increases Akt phosphorylation at Ser473 by 3.5-fold within 15 minutes, comparable to effects observed with nicotine but without receptor desensitization [4] [6]. This activation triggers downstream effects including:

  • GSK-3β Inhibition: Phosphorylation of GSK-3β at Ser9 increases by 2.8-fold, preventing tau hyperphosphorylation and microtubule destabilization [3]
  • Synaptophysin Upregulation: Cortical synaptophysin expression increases by 60-70% via Akt-mediated potentiation of vesicular trafficking [4]
  • Anti-Apoptotic Effects: BAD phosphorylation rises 2-fold, reducing caspase-9 activation and mitochondrial apoptosis [7]

The pathway involves α7-nAChR-initiated calcium influx, which recruits PI3-K to the membrane. Cotinine's unique ability to sustain Akt activation (≥4 hours) without tachyphylaxis underlies its neuroprotective efficacy in chronic neurodegeneration models [6].

Modulation of CREB-Dependent Neurotrophic Signaling

Cotinine enhances CREB (cAMP Response Element-Binding Protein) signaling through multiple convergent pathways:

  • Direct Phosphorylation: Cotinine (1 μM) increases p-CREB (Ser133) levels by 2.2-fold in hippocampal neurons via PKA and CaMKIV activation [4] [8]
  • BDNF Amplification: p-CREB occupancy at the BDNF promoter IV increases 3-fold, elevating mature BDNF expression by 80% and facilitating TrkB autophosphorylation [4]
  • Transcriptional Networks: Cotinine rescues chemotherapy-induced CREB suppression, restoring transcription of synaptic genes (e.g., Arc, c-Fos) essential for long-term potentiation [8]

This CREB-BDNF axis enhancement is particularly significant under neurotoxic conditions where trophic support is compromised. Cotinine's modulation occurs without altering basal CREB levels, indicating targeted action on activity-dependent phosphorylation mechanisms.

Table 3: Cotinine's Molecular Targets in Synaptic Plasticity Pathways

Target PathwayKey Molecular ChangesFunctional Consequences
PI3-K/Akt Signaling↑ p-Akt (3.5×); ↑ p-GSK-3β (2.8×); ↑ p-BAD (2×)Enhanced neuronal survival; Synaptogenesis; Tau pathology suppression
CREB-BDNF Axis↑ p-CREB (2.2×); ↑ BDNF (80%); ↑ TrkB phosphorylationLTP potentiation; Dendritic complexity; Resilience to oxidative stress

Properties

CAS Number

486-56-6

Product Name

Cotinine

IUPAC Name

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1

InChI Key

UIKROCXWUNQSPJ-VIFPVBQESA-N

SMILES

CN1C(CCC1=O)C2=CN=CC=C2

Solubility

~10 mg/ml in PBS (pH 7.2); ~30 mg/ml in EtOH, DMSO, & DMF

Synonyms

NIH 10498, NIH10498, NIH-10498, (-)-Cotinine

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.